3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a tetrahydropyrimidine ring, which is substituted with a dimethoxyphenyl group and a nitrophenyl group
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis by activating specific signaling pathways, leading to cell death.
Modulation of Receptor Activity: It may interact with cellular receptors, altering their activity and affecting downstream signaling processes.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
3-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a similar structure but with a different position of the nitro group, which may affect its chemical properties and biological activity.
3-(3,4-dimethoxyphenyl)-N-(3-aminophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O7/c1-29-15-7-6-12(9-16(15)30-2)22-18(25)14(10-20-19(22)26)17(24)21-11-4-3-5-13(8-11)23(27)28/h3-10H,1-2H3,(H,20,26)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZOYGCAHZMDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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